

An In-depth Technical Guide to 1-Chloropentane

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Compound of Interest

Compound Name: 1-Chloropentane

Cat. No.: B165111

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-chloropentane**, a versatile alkyl halide utilized in a variety of chemical applications. This document details its chemical identity, physicochemical properties, key experimental protocols, and common reaction pathways, offering valuable information for professionals in research and development.

Chemical Identification and Nomenclature

1-Chloropentane is a primary alkyl halide. Its unambiguous identification is crucial for regulatory compliance, safety, and scientific accuracy.

Identifier	Value
CAS Number	543-59-9[1][2]
IUPAC Name	1-chloropentane[1][3][4]
Molecular Formula	C ₅ H ₁₁ Cl[1][2][5][6]
Molecular Weight	106.59 g/mol [1][2][3]
Synonyms	n-Amyl chloride, Pentyl chloride, n-Pentyl chloride[3][4][7][8][9]
InChI Key	SQCZQTSHSZLZIQ-UHFFFAOYSA-N[3][9]
SMILES	CCCCC[1][4]

Physicochemical Properties

The physical and chemical properties of **1-chloropentane** are fundamental to its application in synthesis and as a solvent. The following table summarizes its key quantitative data.

Property	Value
Appearance	Colorless liquid[10]
Odor	Aromatic, sweetish odor[3][11]
Density	0.882 g/mL at 25 °C[12]
Boiling Point	107-108 °C[12]
Melting Point	-99 °C[5]
Flash Point	11 °C (51.8 °F)
Refractive Index	1.412 at 20 °C
Solubility in Water	197 mg/L at 25 °C, practically insoluble[5][6]
Solubility in Organic Solvents	Miscible with alcohol and ether[5]
Vapor Density	3.68 (Air = 1)[11]
Explosive Limits	1.4 - 8.6 % by volume in air[5][6]

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of **1-chloropentane** are provided below. These protocols are intended for use by trained professionals in a controlled laboratory setting.

Synthesis of 1-Chloropentane from 1-Pentanol

This protocol describes the synthesis of **1-chloropentane** via a nucleophilic substitution reaction using 1-pentanol and hydrochloric acid, with zinc chloride as a catalyst.[12]

Materials:

- 1-Pentanol
- Concentrated Hydrochloric Acid (HCl)
- Anhydrous Zinc Chloride (ZnCl_2)
- Saturated Sodium Bicarbonate (NaHCO_3) solution
- Anhydrous Magnesium Sulfate (MgSO_4)
- Round-bottom flask with reflux condenser
- Separatory funnel
- Distillation apparatus

Procedure:

- In a round-bottom flask, combine 1-pentanol and a catalytic amount of anhydrous zinc chloride.
- Cool the flask in an ice bath and slowly add concentrated hydrochloric acid with stirring.
- Once the addition is complete, attach a reflux condenser and heat the mixture under reflux for 1-2 hours.
- After reflux, allow the mixture to cool to room temperature. Two layers will form.
- Transfer the mixture to a separatory funnel. Separate the organic layer (top layer) from the aqueous layer.
- Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and finally with water again to remove any unreacted acid and alcohol.
- Dry the crude **1-chloropentane** over anhydrous magnesium sulfate.
- Filter to remove the drying agent.
- Purify the final product by fractional distillation, collecting the fraction boiling at 107-108 °C.

Purification of 1-Chloropentane

This protocol details the purification of commercially available or synthesized **1-chloropentane**.

Materials:

- Crude **1-Chloropentane**
- Anhydrous Calcium Chloride (CaCl_2) or Magnesium Sulfate (MgSO_4)
- Distillation apparatus

Procedure:

- Wash the crude **1-chloropentane** with an equal volume of cold, concentrated sulfuric acid to remove any remaining alcohol.
- Separate the layers and wash the organic layer with water, followed by a wash with a 5% sodium carbonate solution to neutralize any remaining acid.
- Perform a final wash with water.
- Dry the **1-chloropentane** over anhydrous calcium chloride or magnesium sulfate for several hours.
- Decant or filter the dried liquid into a clean, dry distillation flask.
- Perform a fractional distillation, collecting the pure **1-chloropentane** fraction at its boiling point of 107-108 °C.

Analysis by Gas Chromatography (GC)

This protocol outlines a general method for analyzing the purity of a **1-chloropentane** sample.

Instrumentation:

- Gas Chromatograph with a Flame Ionization Detector (FID)
- Capillary column suitable for volatile organic compounds (e.g., DB-5 or equivalent)

Procedure:

- Sample Preparation: Dilute a small amount of the **1-chloropentane** sample in a suitable solvent, such as dichloromethane or hexane.
- Injection: Inject a small volume (e.g., 1 μ L) of the prepared sample into the GC injection port.
- GC Conditions (Example):
 - Injector Temperature: 250 °C
 - Detector Temperature: 280 °C
 - Oven Temperature Program:
 - Initial temperature: 50 °C, hold for 2 minutes.
 - Ramp: Increase temperature at a rate of 10 °C/min to 150 °C.
 - Hold: Maintain 150 °C for 2 minutes.
 - Carrier Gas: Helium or Nitrogen at a constant flow rate.
- Data Analysis: The purity of the sample is determined by the relative area of the **1-chloropentane** peak compared to the total area of all peaks in the chromatogram.

Chemical Reactivity and Applications

1-Chloropentane is a valuable reagent in organic synthesis, primarily due to its ability to undergo nucleophilic substitution and elimination reactions.

- Nucleophilic Substitution: As a primary alkyl halide, **1-chloropentane** readily undergoes S_N2 reactions. This allows for the introduction of the pentyl group into various molecules, a key step in the synthesis of pharmaceuticals and agrochemicals. For example, reaction with sodium hydroxide will yield 1-pentanol.
- Elimination Reactions: In the presence of a strong, bulky base such as potassium tert-butoxide, **1-chloropentane** can undergo elimination to form pentene.

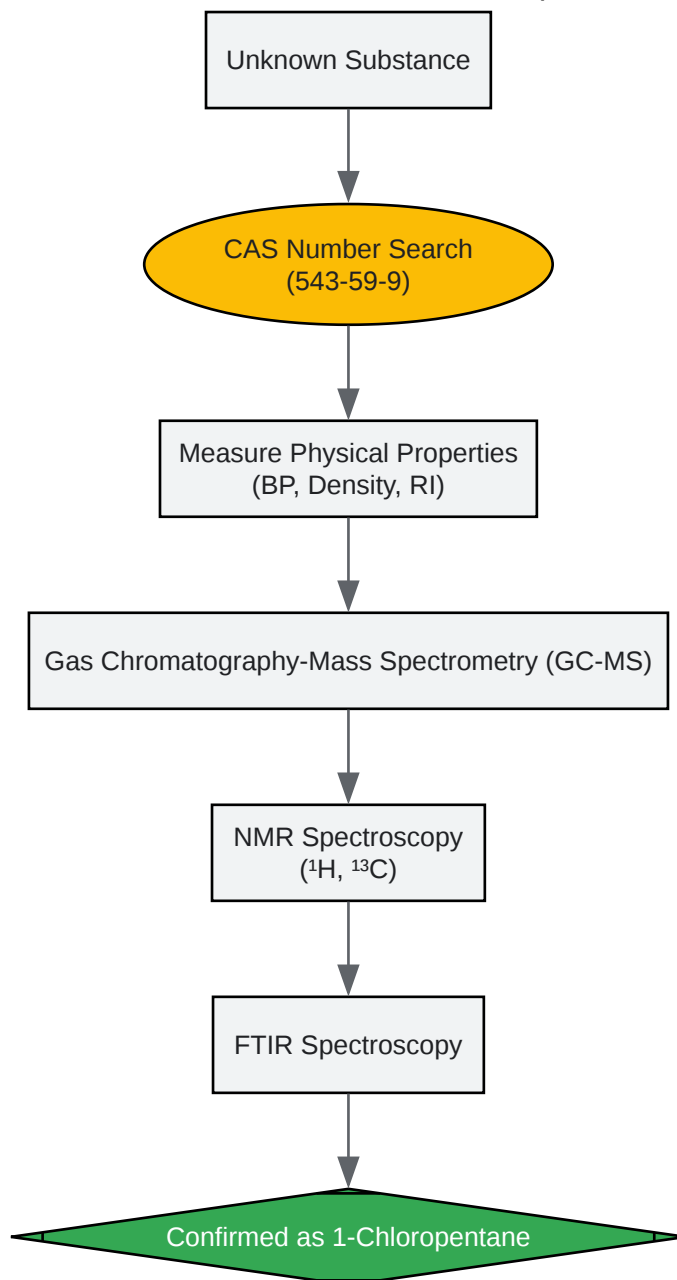
- Applications in Drug Development: While not typically a pharmacologically active agent itself, its role as a synthetic intermediate is crucial. It is used to build the carbon skeleton of more complex molecules that may have therapeutic properties. Its potential cytotoxic effects have also been noted in research contexts.

Visualizations

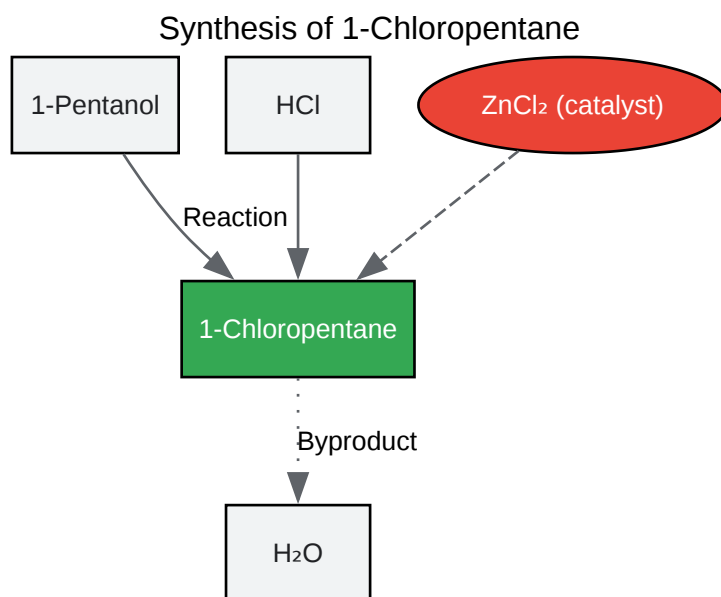
The following diagrams illustrate the structure, identification workflow, and reaction pathways of **1-chloropentane**.

Caption: Molecular Structure of **1-Chloropentane**.

Identification Workflow for 1-Chloropentane

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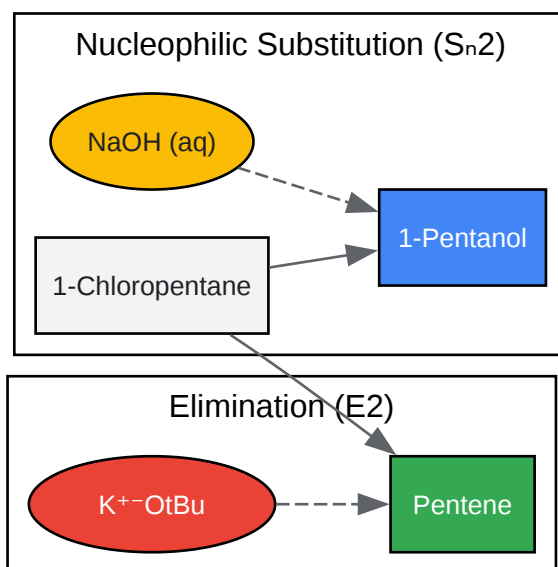
Caption: Logical Workflow for Identification.



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Caption: Synthesis of **1-Chloropentane** from 1-Pentanol.

Common Reactions of 1-Chloropentane



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Caption: Common Reactions of **1-Chloropentane**.

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